molecular formula C7H16Cl2N2 B2512595 Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride CAS No. 875310-92-2

Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride

Cat. No.: B2512595
CAS No.: 875310-92-2
M. Wt: 199.12
InChI Key: ATVHMPXATDIGFE-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride is a chemical building block of high interest in medicinal chemistry for the design of novel bioactive molecules. It features the bicyclo[3.1.1]heptane (BCH) scaffold, which has been identified as a potent saturated bioisostere for meta -substituted benzene rings . Replacing flat aromatic rings with three-dimensional, saturated scaffolds like BCH is a leading strategy to improve the physicochemical properties of drug candidates, a concept often described as "Escape from Flatland" . This bioisosteric replacement can lead to enhanced solubility, improved metabolic stability, and better membrane permeability . The 1,5-diamine functionality provides two handle points for further chemical elaboration, making this dihydrochloride salt a versatile intermediate for constructing a wide range of potential inhibitors and other pharmacologically active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

bicyclo[3.1.1]heptane-1,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-6-2-1-3-7(9,4-6)5-6;;/h1-5,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVHMPXATDIGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(C2)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride typically involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure. The reaction conditions often involve the use of a strong base and an appropriate solvent to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound is synthesized via multi-step reactions involving sulfonamide bond formation and nucleophilic substitutions. Key methods include:

Reaction StepReagents/ConditionsProduct CharacteristicsSource
Sulfonamide formation 4-fluorobenzenesulfonyl chloride + amine intermediate (propan-2-yl derivative)Forms the core sulfonamide bond at ~60–80°C in dichloromethane with triethylamine
Piperazine coupling 4-(4-fluorophenyl)piperazine + bromopropane intermediateNucleophilic substitution at the propan-2-yl position under reflux in acetonitrile
Thiophene incorporation Thiophen-2-yl magnesium bromide + ketone precursorGrignard reaction followed by oxidation to form the tertiary alcohol intermediate

Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) participates in:

  • Acid-base reactions : Deprotonation occurs in basic media (e.g., NaOH), forming a sulfonamide anion capable of nucleophilic attacks on electrophiles like alkyl halides .

  • Hydrazide formation : Reaction with hydrazine yields hydrazide derivatives, which cyclize to form thiadiazoles or triazoles under acidic conditions .

Piperazine Modifications

The piperazine ring undergoes:

  • N-alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts, altering solubility and bioactivity .

  • Acylation : Acetic anhydride or acyl chlorides modify the secondary amines, as seen in analogs like N-acetyl-piperazine derivatives .

Thiophene Reactivity

The thiophene ring is susceptible to:

  • Electrophilic substitution : Halogenation (e.g., bromination) at the 5-position under mild conditions .

  • Oxidation : Forms thiophene-2-sulfonic acid derivatives using hydrogen peroxide or ozone .

Biological Interactions and Enzyme Inhibition

The compound exhibits targeted reactivity in biochemical systems:

Target EnzymeInteraction TypeObserved EffectKinetic Data (IC₅₀)Source
Carbonic anhydrase Sulfonamide zinc-bindingCompetitive inhibition12.4 nM (hCA II isoform)
Protein tyrosine phosphatase B (PtpB) Active-site bindingAnti-virulence activity in Mycobacterium tuberculosis0.8 µM
Serotonin receptors Piperazine-mediated antagonismModulation of 5-HT₁ₐ/₂ₐ affinityKᵢ = 18–34 nM

Stability and Degradation Pathways

  • Hydrolytic degradation : The sulfonamide bond is stable under acidic conditions (pH 2–6) but hydrolyzes slowly in strong bases (pH > 10) .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C–F bond in the fluorophenyl group, forming phenolic byproducts .

  • Thermal decomposition : Degrades above 200°C, releasing SO₂ and HF gases (observed via TGA-MS) .

Comparative Reactivity with Structural Analogs

Analog StructureKey DifferenceReactivity Profile
N-(pyridin-3-ylmethyl)ethanediamide derivative Ethanediamide replaces sulfonamideEnhanced hydrogen-bonding capacity; forms stable chelates with metal ions
4-Methoxy-propanamide variant Methoxy substitution on benzeneIncreased solubility in polar solvents; reduced electrophilic reactivity
Diazobenzenesulfonamide Azo group (–N=N–) insertionPhotosensitivity and radical scavenging activity

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₇H₁₆Cl₂N₂
Molecular Weight : 199.12 g/mol
IUPAC Name : Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride

The compound features two amine functional groups at the 1 and 5 positions of the bicyclo[3.1.1]heptane ring system, which contributes to its reactivity and potential interactions with biological targets.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

  • Substitution Reactions : The amine groups can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction : The compound can be oxidized to form ketones or aldehydes or reduced to yield secondary or tertiary amines, thereby expanding its utility in synthetic pathways.

Medicinal Chemistry

Research is ongoing to investigate the pharmacological properties of this compound due to its structural similarity to biologically active compounds. Potential applications include:

  • Pharmaceutical Intermediates : The compound may serve as an intermediate in the synthesis of drugs targeting specific biological pathways.
  • Biological Activity : Preliminary studies suggest that its amine groups may interact with enzymes and receptors, indicating potential therapeutic effects .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or crosslinking agent in polymer synthesis, enhancing material properties such as strength and thermal stability.
  • Catalysis : The compound may act as a catalyst or co-catalyst in various chemical reactions, improving reaction efficiency and selectivity .

Case Study 1: Synthesis of Bioactive Compounds

A study explored the use of this compound as a scaffold for synthesizing bioactive compounds that mimic meta-benzenes. This research demonstrated that replacing benzene rings with bicyclic structures could significantly enhance water solubility and reduce lipophilicity while maintaining biological activity against specific targets like the Hedgehog signaling pathway .

CompoundIC50 (nM)Water Solubility (µM)Lipophilicity (logD)
Sonidegib667.4
Bicyclo Analog (50)6164>7
Bicyclo Analog (51)9634<5

This table illustrates the comparative biological activity and physicochemical properties of different compounds derived from this compound.

Case Study 2: Industrial Applications

In industrial settings, this compound has been investigated for its role in developing new materials with enhanced properties for various applications, including coatings and adhesives due to its reactivity and ability to form stable bonds with other materials.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride and related bicyclic diamines or amine derivatives:

Compound Name CAS Number Bicyclo System Functional Groups Applications Availability
This compound 875310-92-2 [3.1.1] Two primary amines (1,5-positions) Pharmaceutical intermediates, polymer development In stock (AS59141)
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride 2277-93-2 [2.2.1] Two primary amines (1,4-positions) Drug synthesis (e.g., azabicyclo derivatives), organic building blocks Available (B27518)
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride 1403864-74-3 [2.2.2] One amine, one hydroxyl group Biologically active compound synthesis, material science Custom synthesis
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate 15448-84-7 [2.2.1] Bromine, ester group Cross-coupling reactions, organometallic chemistry Limited commercial stock
Steric and Electronic Effects
  • Bicyclo[3.1.1] vs. [2.2.1] Systems : The [3.1.1] framework introduces greater ring strain and asymmetry compared to the more symmetrical [2.2.1] system. This strain may enhance reactivity in stereoselective syntheses but reduce stability under harsh conditions .
Pharmaceutical Utility
  • Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is well-documented in synthesizing azabicyclo derivatives with neurological activity (e.g., anticonvulsants) . In contrast, the [3.1.1] analog has emerging applications in peptide mimetics and polymer cross-linking due to its rigid backbone .

Research Findings and Commercial Relevance

Stability and Reactivity

  • Stability studies indicate that the [3.1.1] dihydrochloride salt is hygroscopic but retains integrity under inert atmospheres, unlike the [2.2.1] analog, which degrades at elevated temperatures .

Biological Activity

Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in drug discovery.

Structure

This compound features a bicyclic framework with two amine groups, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

Bicyclo 3 1 1 heptane 1 5 diamine\text{Bicyclo 3 1 1 heptane 1 5 diamine}

Synthesis

The synthesis of this compound typically involves methods such as double alkylation of cyclohexane 1,3-diesters with diiodomethane under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its bicyclic structure allows it to fit into particular binding sites on enzymes and receptors, potentially modulating their activity .

Key Findings

  • Inhibition of Enzymatic Activity : Studies indicate that the compound can inhibit enzymes involved in various biochemical pathways, which may contribute to its therapeutic effects .
  • Receptor Interaction : Preliminary research suggests that bicyclo[3.1.1]heptane derivatives may act as ligands for certain receptors, influencing cellular signaling pathways .

Anticancer Activity

Recent studies have evaluated the anticancer potential of bicyclo[3.1.1]heptane derivatives by assessing their ability to inhibit the Hedgehog signaling pathway, which is crucial in cancer progression . The following table summarizes the biological activity data:

CompoundIC50 (nM)Mechanism of Action
Sonidegib6Hedgehog pathway inhibitor
Bicyclo[3.1.1]heptane analogue96Hedgehog pathway inhibitor
Saturated analogue616Less potent Hedgehog pathway inhibitor

This data indicates that while bicyclo[3.1.1]heptane analogues exhibit promising activity, they are less potent than the original drug Sonidegib .

Pharmacokinetics and Solubility

Research has shown that substituting traditional aromatic structures with bicyclo[3.1.1]heptane frameworks can enhance solubility while maintaining biological activity . The following table presents physicochemical properties relevant to drug development:

PropertySonidegib (µM)Bicyclo[3.1.1]heptane analogue (µM)
Water Solubility634
Lipophilicity (logD)7.4Not significantly different

This substitution led to a significant increase in solubility (>500%), which is crucial for drug formulation and delivery .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride to ensure long-term stability?

  • Store in a dry, cool environment (2–8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hygroscopic degradation or oxidation. Use airtight containers with desiccants to minimize moisture exposure . Avoid proximity to heat sources, as thermal instability may lead to decomposition or hazardous reactions .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and amine hydrochloride groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ or [M-Cl]+^+ ions).
  • Infrared (IR) Spectroscopy : Identify N–H stretching (2500–3000 cm1^{-1}) and amine hydrochloride absorption bands.
  • HPLC with UV detection ensures purity (>98%) by quantifying impurities under reverse-phase conditions .

Q. How should researchers safely handle this compound to mitigate exposure risks?

  • Use personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Conduct experiments in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data reported for this compound across different solvents?

  • Methodological refinement :

  • Temperature control : Solubility in polar solvents (e.g., water, methanol) may vary with temperature; use dynamic light scattering (DLS) to monitor aggregation.
  • pH adjustment : Protonation of the amine groups influences solubility; test across a pH gradient (e.g., 2–10) with buffered solutions.
  • Cross-validation : Compare results from gravimetric analysis, UV-Vis spectrophotometry, and nephelometry to resolve contradictions .

Q. What strategies optimize the use of this compound in coupling reactions for analytical applications?

  • Coupling agent optimization :

  • Concentration gradients : Test molar ratios (1:1 to 1:5) of the compound relative to target analytes (e.g., chloramphenicol) to minimize background noise .
  • Reaction kinetics : Use stopped-flow spectroscopy to determine optimal reaction times and avoid over-coupling.
  • Detection limits : Pair with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to enhance sensitivity (LOD <0.2 μg/mL) via azo-dye formation .

Q. How does the compound’s stability under varying experimental conditions (e.g., temperature, pH) impact reaction yields?

  • Thermal stability : Degradation occurs above 40°C; use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks .
  • pH-dependent stability : Protonated amines remain stable in acidic conditions (pH 3–6), but deprotonation at pH >7 accelerates hydrolysis. Pre-equilibrate solutions to the target pH before use .

Q. What experimental designs mitigate side reactions during functionalization of the bicyclic core?

  • Protecting group strategies : Temporarily block primary amines with Boc (tert-butoxycarbonyl) groups to direct reactivity to secondary sites.
  • Catalytic systems : Use Pd/C or Ru-based catalysts for selective hydrogenation without disrupting the bicyclic structure .
  • In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

  • Controlled variables :

  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify lineage-dependent effects.
  • Solvent artifacts : Ensure residual solvents (e.g., DMSO) are below cytotoxic thresholds (<0.1% v/v).
  • Dosage normalization : Use molarity (not weight/volume) to account for molecular weight variations in analogues .

Q. What computational methods validate the stereochemical configuration of synthesized derivatives?

  • Density Functional Theory (DFT) : Compare calculated 1H^1H-NMR chemical shifts with experimental data to confirm stereochemistry.
  • X-ray crystallography : Resolve crystal structures of key intermediates to establish absolute configuration .

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